N-(2-chlorobenzyl)-3-methylbenzamide
Description
N-(2-Chlorobenzyl)-3-methylbenzamide is a benzamide derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom of a 3-methylbenzamide scaffold. Benzamides are widely studied for their roles in medicinal chemistry, catalysis (e.g., as directing groups in C–H functionalization), and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-5-4-7-12(9-11)15(18)17-10-13-6-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
RPJWORPIVVQVOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthetic Efficiency : Acid chloride-mediated synthesis (e.g., for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) offers higher yields (62%) compared to carboxylic acid routes (11%) . Similar trends are expected for N-(2-chlorobenzyl)-3-methylbenzamide.
- Crystallography: Chlorine substituents influence crystal packing. For example, 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system ($P2_1/c$), with intermolecular N–H⋯O hydrogen bonds stabilizing the structure .
Spectroscopic and Crystallographic Features
- NMR Spectroscopy : The $^1$H NMR spectra of benzamides typically show resonances for aromatic protons (6.5–8.5 ppm) and amide N–H protons (8–10 ppm). For example, N-(3-chlorophenethyl)-4-nitrobenzamide exhibits distinct nitro group signals at 8.2–8.4 ppm .
- X-ray Diffraction : The hydroxy-substituted analog (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) forms a five-membered chelate ring in its crystal structure, critical for its role as a directing group . Chlorine substituents (e.g., in 3-Chloro-N-phenylbenzamide) enhance intermolecular interactions via halogen bonding .
Data Tables
Table 1: Crystallographic Parameters of Selected Benzamides
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